7,8-Dichloro-2-phenyl-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070879-81-0 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
7,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
UPWCILADIWIHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Quinoline (B57606) Ring Systems
The construction of the quinoline core is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this important heterocyclic scaffold. These methods typically involve the cyclization of substituted anilines.
Knorr Quinoline Cyclization and Related Condensation Reactions
The Knorr quinoline synthesis and the related Conrad-Limpach synthesis are cornerstone methods for producing quinoline derivatives, particularly 2-hydroxyquinolines and 4-hydroxyquinolines (quinolin-4-ols). youtube.combldpharm.com These reactions involve the condensation of anilines with β-ketoesters. The regioselectivity of the final product is highly dependent on the reaction conditions.
In the Conrad-Limpach synthesis , the reaction between an aniline (B41778) and a β-ketoester is typically conducted under kinetic control at lower temperatures. This favors the initial formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250 °C), yields a 4-hydroxyquinoline (B1666331). bldpharm.comresearchgate.net The use of a high-boiling inert solvent like mineral oil can significantly improve the yield of the cyclization step. researchgate.net
Conversely, the Knorr quinoline synthesis proceeds under thermodynamic control at higher initial reaction temperatures (approximately 140 °C). researchgate.net Under these conditions, the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization of this anilide furnishes a 2-hydroxyquinoline. researchgate.net
A general representation of these competing pathways is shown below:
Aniline + β-ketoester (Low Temp, Kinetic Control) → β-Aminoacrylate → 4-Hydroxyquinoline (Conrad-Limpach)
Aniline + β-ketoester (High Temp, Thermodynamic Control) → β-Ketoanilide → 2-Hydroxyquinoline (Knorr)
Cascade and Multi-component Reaction Approaches for Quinoline Synthesis
Modern synthetic chemistry has seen the rise of cascade (or domino) and multi-component reactions (MCRs) for the efficient construction of complex molecules like quinolines. nih.gov These reactions offer significant advantages, including atom economy, reduced reaction times, and the ability to generate molecular diversity from simple starting materials in a single pot. nih.gov
For instance, a three-component, one-pot approach can be used to synthesize functionalized quinolones. One such method involves the reaction of a dicarbonyl compound with triethyl orthoformate to form an enamino diester intermediate, which then reacts with an amine. If the aniline derivative contains a halogen at the ortho position, a subsequent intramolecular nucleophilic aromatic substitution can occur to yield the final quinolone product. rsc.org Other MCRs might involve the reaction of anilines, aldehydes, and activated alkynes to build the quinoline scaffold. These methods often utilize catalysts to promote the cascade of bond-forming events.
Targeted Synthesis of 7,8-Dihalogenated-4-quinolinol Derivatives
The specific synthesis of 7,8-dichloro-2-phenyl-4-quinolinol requires a strategy that can accommodate a 2,3-dihaloaniline as the starting material. The Gould-Jacobs reaction is a particularly effective method for this purpose. beilstein-journals.org This reaction provides a versatile route to 4-hydroxyquinolines by reacting an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chemical modifications. beilstein-journals.orgquimicaorganica.orgacs.org
A documented synthesis of a closely related core structure, ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, utilizes 2,3-dichloroaniline (B127971) as the starting material in a Gould-Jacobs type cyclization. libretexts.org To achieve the target compound, this compound, a similar strategy would be employed, but with a phenyl-substituted β-ketoester, such as ethyl benzoylacetate, in a Conrad-Limpach type synthesis.
The proposed targeted synthesis would proceed as follows:
Condensation: 2,3-Dichloroaniline is reacted with ethyl benzoylacetate. Under conditions favoring the Conrad-Limpach pathway (kinetic control), this would form the ethyl 3-((2,3-dichlorophenyl)amino)-3-phenylacrylate intermediate.
Thermal Cyclization: The intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce intramolecular cyclization. This step forms the heterocyclic ring, yielding this compound.
This approach ensures the correct placement of the chloro substituents at the 7 and 8 positions, the phenyl group at the 2-position, and the hydroxyl group at the 4-position.
Derivatization Strategies at Key Positions of the Quinoline Core
Once the this compound core is synthesized, further functionalization can be explored at several key positions to modulate its properties.
Substitution at the Phenyl Ring (Position 2)
The phenyl group at the 2-position offers a site for further modification, primarily through electrophilic aromatic substitution or cross-coupling reactions.
Electrophilic Aromatic Substitution: The nitration of phenyl-substituted quinolines serves as a pertinent example. Studies on the nitration of 3-phenylquinoline (B3031154) have shown that mononitration occurs exclusively on the pendant phenyl ring, yielding 3-(p-nitrophenyl)quinoline as the sole isolable product. youtube.com This indicates that the phenyl ring is more activated towards electrophilic attack than the electron-deficient quinoline core. By analogy, the 2-phenyl group of this compound could be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts reactions, with substitution expected to occur preferentially at the para-position of the phenyl ring. youtube.com
Cross-Coupling Reactions: Alternatively, a functionalized phenyl group can be introduced from the outset. A powerful strategy is the Suzuki-Miyaura cross-coupling reaction. masterorganicchemistry.com This involves the palladium-catalyzed reaction of a 2-haloquinoline with a substituted phenylboronic acid. This method allows for the introduction of a wide variety of substituents on the phenyl ring, providing a versatile route to diverse 2-aryl quinoline derivatives.
| Reaction Type | Reagents | Expected Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7,8-Dichloro-2-(4-nitrophenyl)-4-quinolinol | youtube.com |
| Halogenation | Br₂, FeBr₃ | 7,8-Dichloro-2-(4-bromophenyl)-4-quinolinol | researchgate.netnih.gov |
| Suzuki Coupling (Precursor: 2-Bromo-7,8-dichloro-4-quinolinol) | 4-Methoxyphenylboronic acid, Pd catalyst, Base | 7,8-Dichloro-2-(4-methoxyphenyl)-4-quinolinol | youtube.commasterorganicchemistry.com |
Modifications at the Hydroxyl Group (Position 4)
The 4-hydroxyl group is a versatile handle for derivatization through several common reactions. The tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4(1H)-one form is an important consideration for its reactivity. researchgate.netlibretexts.org
Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. A practical and safe method for preparing 4-hydroxyquinolinone esters involves using a combination of diisopropylethylamine and sodium tert-butoxide. Similarly, etherification can be achieved by reacting the quinolinol with an alkyl halide in the presence of a base. For example, 4-alkoxy derivatives can be synthesized via alkylation.
Replacement of the Hydroxyl Group: The hydroxyl group can also be replaced, most commonly with a chlorine atom, to create a reactive intermediate for nucleophilic substitution. This is typically achieved by treating the 4-quinolinol with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline (B167314) is highly susceptible to nucleophilic attack, allowing for the introduction of various functionalities, such as amines (e.g., morpholine) or other nucleophiles, at the 4-position.
| Reaction Type | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Esterification | Acetyl chloride, Base | 7,8-Dichloro-2-phenylquinolin-4-yl acetate | |
| Etherification | Methyl iodide, Base (e.g., K₂CO₃) | 7,8-Dichloro-4-methoxy-2-phenylquinoline | |
| Chlorination | POCl₃ | 4,7,8-Trichloro-2-phenylquinoline | |
| Nucleophilic Substitution (from 4-chloro derivative) | Morpholine, Base | 4-(7,8-Dichloro-2-phenylquinolin-4-yl)morpholine |
Halogenation and Other Substitutions on the Benzo Ring (Positions 7 and 8)
The introduction of halogen atoms onto the quinoline core is a critical step in the synthesis of many potent pharmaceutical agents. While specific literature detailing the direct synthesis of this compound is not abundant, the synthesis of related halogenated quinolines provides insight into potential synthetic strategies.
One common approach to synthesizing substituted quinolines is through cyclization reactions. For instance, the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative followed by cyclization, is a versatile method for preparing 4-hydroxyquinolines. orgsyn.org To obtain the 7,8-dichloro substitution pattern on the 2-phenyl-4-quinolinol core, a plausible route would involve starting with a 2,3-dichloroaniline and reacting it with a suitable ethyl benzoylacetate. The cyclization of the resulting anilinoacrylate intermediate would then yield the desired 7,8-dichloro-4-hydroxy-2-phenylquinoline.
Direct halogenation of a pre-formed 2-phenyl-4-quinolinol scaffold is another viable strategy. Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in an acidic medium can be employed to introduce chlorine atoms onto the quinoline ring. nih.gov The regioselectivity of this reaction is influenced by the existing substituents on the ring. For example, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline has been achieved through the chlorination of a 2-alkyl-8-hydroxyquinoline precursor with NCS. nih.gov This suggests that direct chlorination of 2-phenyl-4-quinolinol could potentially yield di-substituted products, although controlling the precise substitution pattern to achieve the 7,8-dichloro isomer might require careful optimization of reaction conditions.
The synthesis of various dichloroquinoline derivatives has been reported, highlighting the feasibility of such substitutions. For instance, 6,8-dichloro-2-phenyl-alpha-2-piperidinyl-4-quinolinemethanol has been synthesized, demonstrating that dichlorination at positions 6 and 8 is possible. nih.gov Similarly, the preparation of 4,7-dichloroquinoline (B193633) is a well-established process, often starting from m-chloroaniline and proceeding through a 7-chloro-4-hydroxyquinoline (B73993) intermediate. orgsyn.orgchemicalbook.comgoogle.com These examples underscore the accessibility of dichlorinated quinoline cores, which can serve as precursors for further functionalization.
Table 1: Examples of Synthesized Dichloroquinoline Derivatives
| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | 8-Hydroxyquinoline (B1678124) N-oxide, Isopropylmagnesium bromide | N-Chlorosuccinimide (NCS), Acidic conditions | nih.gov |
| 4,7-Dichloroquinoline | m-Chloroaniline, Ethyl ethoxymethylenemalonate | Phosphorus oxychloride | orgsyn.orgchemicalbook.comgoogle.com |
| (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol | Not specified | Not specified | nih.gov |
This table presents examples of related dichloroquinoline derivatives to illustrate potential synthetic strategies.
Synthesis of Hybrid Quinoline Scaffolds and Conjugates
The development of hybrid molecules, where a quinoline scaffold is combined with other pharmacophores, is a promising strategy for discovering new therapeutic agents with enhanced or novel biological activities. sgu.ru The this compound core can serve as a valuable platform for the construction of such hybrid structures and conjugates.
One approach to creating hybrid molecules is through the annelation of additional rings onto the quinoline framework. For example, new 4H-pyrano[3,2-g]quinoline-3-carbonitriles have been synthesized through the condensation of 7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolines with malononitrile (B47326) and various aldehydes. sgu.ru This strategy could potentially be adapted to this compound, where the 4-hydroxy group could participate in a similar cyclization reaction to form a pyran ring fused to the quinoline system.
Another strategy involves linking the quinoline moiety to other bioactive molecules through a suitable linker. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and linked to a phenylpiperazine group to create novel histone deacetylase (HDAC) inhibitors. nih.gov The synthesis of these compounds involved the initial preparation of 2-phenylquinoline-4-carboxylic acid from isatin (B1672199) and acetophenone, followed by coupling reactions. nih.gov A similar approach could be envisioned for this compound, where the hydroxyl group at the 4-position could be functionalized to introduce a linker for conjugation to another molecule.
The synthesis of quinolino[7,8-h]quinoline derivatives represents another class of hybrid scaffolds where two quinoline units are fused. While not directly derived from the target compound, this work highlights the possibility of building complex heterocyclic systems based on the quinoline core, particularly involving the 7 and 8 positions.
The conjugation of quinoline derivatives to peptides is also an area of active research, aiming to improve the pharmacological properties of the parent molecule. The synthesis of such conjugates typically involves the functionalization of the quinoline core with a reactive group that can be coupled to an amino acid or peptide sequence.
Table 2: Examples of Hybrid Quinoline Scaffolds and Conjugates
| Hybrid Scaffold/Conjugate Type | General Synthetic Approach | Potential Starting Quinoline | Reference(s) |
| Pyrano[3,2-g]quinolines | Condensation with malononitrile and aldehydes | 7-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolines | sgu.ru |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Pfitzinger reaction (from isatin and acetophenone) followed by amide coupling | Isatin, Acetophenone | nih.gov |
| Quinolino[7,8-h]quinolines | Multi-step synthesis involving Skraup or Friedländer reactions | Substituted anilines and acrolein/dicarbonyl compounds |
This table provides examples of hybrid structures based on various quinoline cores, illustrating potential derivatization strategies for this compound.
Structure Activity Relationship Sar and Structural Optimization Studies
Influence of Halogen Substituents at Positions 7 and 8 on Biological Activity
The presence and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. While specific data on the 7,8-dichloro substitution pattern of 2-phenyl-4-quinolinol is limited, studies on related dihalo-8-quinolinol compounds provide significant insights. For instance, research on 5,7-dihalo-8-quinolinol complexes has demonstrated their potential as anticancer agents. nih.gov
A systematic study of organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands indicated that while the substitution pattern had a minor impact on cytotoxic activity in that specific series, the presence of halogens is a key feature of many biologically active quinolines. acs.org For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with a 5,7-diCl substitution pattern showed notable antibacterial activity against S. aureus. nih.gov Similarly, cobalt(II) complexes incorporating 5,7-dihalo-8-quinolinol ligands have emerged as a promising class of anticancer agents, with some showing significantly higher cytotoxicity than the chemotherapy drug cisplatin. nih.gov The introduction of a chloro group at the 7-position, as seen in various 7-chloroquinoline (B30040) derivatives, is a common strategy in the development of antimalarial, antimicrobial, and anticancer agents. tandfonline.comnih.govsemanticscholar.org
These findings collectively suggest that the electron-withdrawing nature and lipophilicity conferred by chlorine atoms at positions 7 and 8 likely modulate the electronic properties and membrane permeability of the 7,8-dichloro-2-phenyl-4-quinolinol molecule, which are crucial factors for its interaction with biological targets.
Impact of Phenyl Substitution at Position 2 on Biological Activity
The substitution of a phenyl group at the C-2 position of the quinoline scaffold is a pivotal feature for various biological activities, particularly in the realm of anticancer research. Compounds with a 2-phenyl-4-quinolone (2-PQ) skeleton have been identified as potent antimitotic agents. nih.govnih.gov The phenyl ring at this position allows for a wide range of modifications that can fine-tune the compound's efficacy.
For example, the anticancer activity of 2-phenyl-quinazolin-4-ones, a related class of compounds, underscores the importance of the 2-phenyl group. researchgate.net In a study of quinoline-triazole hybrids, the presence of a phenyl group was part of a design that yielded compounds with potent antioxidant activity. rasayanjournal.co.in Furthermore, research on 2,4,8-trisubstituted quinolines highlights them as significant moieties for developing new anticancer agents. biointerfaceresearch.com The ability of the C-2 phenyl ring to engage in π-π stacking and other non-covalent interactions is often crucial for binding to biological targets like enzymes or DNA. acs.orgnih.gov The substitution pattern on this ancillary phenyl ring can also dramatically influence biological outcomes, as seen in anti-HIV quinoline derivatives where different linkers to the phenyl ring modulate activity. nih.gov
Table 1: Anticancer Activity of Methoxy-Substituted 4-Phenyl-2-Quinolone (4-PQ) Derivatives This table showcases the 50% inhibitory concentration (IC50) of various 4-PQ derivatives against different cancer cell lines, illustrating the impact of substituent positioning on the quinoline and phenyl rings.
| Compound | Substituents | H460 IC50 (μM) | COLO205 IC50 (μM) |
|---|---|---|---|
| 20 | 7-OCH3, 4'-OCH3 | 1.15 | 1.03 |
| 21 | 7-OCH3, 2',4'-di-OCH3 | 1.03 | 1.25 |
| 22 | 7-OCH3, 3',4',5'-tri-OCH3 | 0.89 | 0.32 |
| 27 | 6-OCH3, 2',4'-di-OCH3 | >10 | >10 |
| 28 | 6-OCH3, 3',4',5'-tri-OCH3 | 1.34 | 1.11 |
Role of the Hydroxyl Group at Position 4 in Biological Activity
The hydroxyl group at the C-4 position of the quinolinol core is fundamental to its biological activity. The 4-hydroxy-2-quinolinone scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties including antibacterial, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.netresearchgate.net
The significance of this hydroxyl group is often demonstrated through SAR studies where its removal or replacement leads to a drastic loss of activity. For instance, in one study on 4-hydroxy-2-quinolinone carboxamides, the replacement of the 4-hydroxyl group with a methyl group resulted in a completely inactive compound. mdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for binding to the active sites of enzymes and receptors. While the C-4 hydroxyl group's ability to act as a radical scavenger can be limited due to intramolecular hydrogen bonding with an adjacent carbonyl group, its presence is still crucial for other biological interactions. mdpi.com In some derivatives, the position of the hydroxyl group is key; 8-hydroxyquinoline derivatives have been shown to be more active than their 4-hydroxyquinoline (B1666331) counterparts in certain antifungal assays, highlighting the nuanced role of hydroxyl group placement. nih.gov
Positional Effects of Substituents on Quinoline Ring System Activity
C-2 and C-3 Substituent Effects
Substitutions at the C-2 and C-3 positions of the quinoline ring are well-explored strategies for modulating biological activity. As discussed, a phenyl group at C-2 is often associated with potent anticancer effects. nih.govnih.gov Further modifications at C-2, such as the introduction of styryl groups or various linked ancillary phenyl rings, have yielded compounds with significant anti-HIV-1 activity. nih.gov
Substitution at the C-3 position has also led to the development of biologically active molecules. The first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial properties was an important discovery that paved the way for fluoroquinolone antibiotics. nih.gov The nature of the substituent at C-3 can direct the compound's function, with different groups conferring varied pharmacological properties.
C-4 Substituent Effects (e.g., Triazole Conjugation)
While the 4-hydroxyl group is vital, further modifications at this position, such as forming conjugates, can introduce new or enhanced biological activities. The hybridization of a quinoline scaffold with a 1,2,3-triazole or a 1,2,4-triazole (B32235) ring is a prominent example of this strategy. rasayanjournal.co.innih.govresearchgate.net Triazoles are known pharmacophores that can improve a molecule's metabolic stability, polarity, and hydrogen bonding capacity. researchgate.net
The conjugation of quinoline with triazole moieties has produced hybrid compounds with significant antimicrobial, antifungal, and antioxidant activities. rasayanjournal.co.innih.govresearchgate.nettubitak.gov.tr For example, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety demonstrated potent antifungal activity against S. cerevisiae, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range without cytotoxic effects. nih.gov Another study on quinoline- nih.govnih.govmdpi.com-triazole hybrids revealed potent antioxidant activity, attributed to the synergistic effect of the two pharmacophores. rasayanjournal.co.in
**Table 2: Antifungal Activity of Quinoline-Triazole Hybrids against S. cerevisiae*** *This table presents the Minimum Inhibitory Concentration (MIC) for novel triazole/quinoline hybrids, highlighting the efficacy resulting from the conjugation of these two scaffolds.
| Compound | Substituent on Phenyl Ring of Triazole | MIC (µM) |
|---|---|---|
| 5a | 4-F | 0.63 |
| 5b | 4-Cl | 0.44 |
| 5c | 4-Br | 0.35 |
| 5d | 4-NO2 | 0.44 |
| 5e | 4-CH3 | 1.25 |
| 5f | 4-OCH3 | 1.25 |
Data sourced from nih.gov
C-6, C-7, and C-8 Substituent Effects
Substituents on the benzo portion of the quinoline ring (positions C-5, C-6, C-7, and C-8) play a crucial role in defining the biological activity spectrum.
C-6 Substituents: A bromo substituent at the C-6 position of quinoline-coumarin hybrids was found to enhance activity against M. litoralis. nih.gov In another study, substitution at the sixth position of phenyl quinazolinones was reported to be beneficial for increased antitumor activities. researchgate.net Docking studies of certain quinoline inhibitors have shown that a C-6 substituent can form important hydrogen bonds with target enzymes. nih.gov
C-7 Substituents: The C-7 position is frequently modified in drug design. In a series of MMP-2/9 inhibitors, compounds with substituents at C-7 showed greater potency than those with substituents at C-5. nih.gov The introduction of a chloro group at C-7 is a hallmark of many antimalarial drugs, including chloroquine. nih.gov Studies on 4-aminoquinoline (B48711) derivatives found that a bi-aryl substituent at the 7-position conferred the most potent antimalarial activity. biointerfaceresearch.com
C-8 Substituents: The C-8 position is also critical. 8-Hydroxyquinolines are a well-known class of compounds with extensive anti-HIV-1 and antimicrobial activities. nih.govnih.gov The nature of the substituent at C-8 can significantly influence potency, as seen in quinoline–coumarin derivatives where methyl, methoxy, and fused aryl rings at C-8 led to superior antibacterial activity against E. coli and P. aeruginosa. nih.gov
Stereochemical Considerations and Planarity in Quinoline Derivatives
Stereochemistry plays a significant role, particularly when chiral centers are present in the substituents. The biological activity of quinoline derivatives can be highly stereospecific, meaning that one enantiomer or diastereomer may be significantly more potent than the others. researchgate.net This specificity arises because biological targets like enzymes and receptors are themselves chiral, and only a molecule with the correct 3D orientation can achieve an optimal fit with the binding site. georgiasouthern.edu For instance, studies on certain quinoline analogues have shown that substitutions at specific positions can exert a significant and stereospecific effect on receptor affinity and potency. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find predictive relationships between the chemical structures of compounds and their biological activities. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanisms of drug action. researchgate.netwalisongo.ac.id For quinoline derivatives, various QSAR studies have been conducted to correlate their diverse biological activities with physicochemical and structural properties. biointerfaceresearch.comnih.govresearchgate.net
These models are built by developing a mathematical equation that links the biological activity to calculated molecular descriptors. nih.gov The success of a QSAR model depends heavily on the careful selection of the dataset, the appropriate choice of molecular descriptors, and rigorous statistical validation. nih.govnih.gov
Among the classical QSAR methods, Hansch analysis and Free-Wilson analysis are two of the most established approaches. slideshare.netslideshare.net
Hansch Analysis correlates biological activity with various physicochemical parameters of the substituents, such as hydrophobicity (log P or π), electronic properties (Hammett constants, σ), and steric effects (Taft parameters, Es). slideshare.netuniroma1.it A typical Hansch equation is a linear or parabolic combination of these parameters. For quinoline derivatives, a Hansch analysis might reveal, for example, that activity increases with the hydrophobicity of a substituent at a particular position, while electron-withdrawing groups at another position decrease activity. researchgate.net
A powerful "mixed approach" often combines the features of both models, using Free-Wilson-type indicator variables for some substituent positions and Hansch-type physicochemical parameters for others. uniroma1.itnih.gov
| Feature | Hansch Analysis | Free-Wilson Analysis |
|---|---|---|
| Basis | Correlates activity with physicochemical parameters (hydrophobic, electronic, steric). slideshare.net | Assumes additive contribution of each substituent group to the total activity. youtube.com |
| Requirement | Requires knowledge of physicochemical constants (e.g., log P, σ, Es). uniroma1.it | Requires a series of compounds with multiple substitution points. slideshare.net |
| Key Advantage | Provides mechanistic insights into the role of physicochemical properties. researchgate.net | Does not require physicochemical constants; useful for complex substituents. uniroma1.it |
| Limitation | May be difficult to apply if relevant physicochemical parameters are not available. slideshare.net | Less predictive for substituents not included in the original training set. youtube.com |
Modern QSAR studies frequently employ a wide range of descriptors derived from quantum chemical calculations and three-dimensional molecular structures to build more sophisticated and predictive models. nih.gov
Quantum Chemistry Indices provide insights into the electronic properties of a molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic net charges are commonly used. nih.govresearchgate.net For instance, E-LUMO can describe the electron-acceptor properties of a molecule, which can be critical for its interaction with a biological target. nih.gov Studies on quinoline derivatives have shown that their biological activity can be conditioned by these electronic properties at specific sites within the molecule. nih.govnih.gov
3D Descriptors account for the three-dimensional shape and properties of a molecule, which is often crucial for ligand-receptor binding. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. nih.gov These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. mdpi.com For example, a CoMFA map might show that a bulky, hydrophobic substituent is favored near position 2 of the quinoline core, while an electron-donating group is preferred at position 8 to enhance activity. mdpi.com Other 3D descriptors include van der Waals volume and various geometric parameters that describe the molecule's spatial arrangement. nih.govresearchgate.net
| Descriptor Type | Specific Example | Information Provided | Reference |
|---|---|---|---|
| Quantum Chemistry | E-HOMO / E-LUMO | Electron-donating/accepting capability; reactivity. | nih.gov |
| Atomic Net Charges | Distribution of charge; potential for electrostatic interactions. | researchgate.net | |
| Dipole Moment | Overall polarity of the molecule. | researchgate.net | |
| 3D Descriptors | CoMFA/CoMSIA Fields | 3D spatial regions where steric, electrostatic, and hydrophobic properties influence activity. | nih.gov |
| Van der Waals Volume | Molecular size and bulk. | mdpi.comnih.gov | |
| Pharmacophore Features | Spatial arrangement of key features like H-bond donors/acceptors and aromatic rings. | researchgate.net |
Mechanistic Investigations at the Cellular and Molecular Level
Modulation of Cellular Pathways and Processes
Induction of Apoptosis
There is no direct evidence in the reviewed literature to confirm that 7,8-Dichloro-2-phenyl-4-quinolinol induces apoptosis. However, a related compound, 7,8-Dichloro-4-hydroxyquinoline , has been noted for its potential to inhibit cell proliferation and induce apoptosis in MCF-7 human breast cancer cells, exhibiting an IC50 value of 10 µM. It is important to emphasize that the absence of the 2-phenyl group in this analog could significantly alter its biological activity.
Other quinoline (B57606) derivatives have demonstrated pro-apoptotic capabilities. For instance, novel 7-Chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis. nih.gov Similarly, certain 2-phenylquinoline-4-carboxylic acid derivatives have been found to promote apoptosis in K562 cells. nih.gov Furthermore, new synthetic phenylquinazoline derivatives have been identified as inducers of apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov These findings in related but distinct molecules highlight a potential area of investigation for this compound.
Cell Cycle Arrest
Specific studies on the effect of this compound on cell cycle progression are not available. However, research on other quinoline-based compounds indicates that this class of molecules can influence the cell cycle. For example, some 2-phenylquinoline-4-carboxylic acid derivatives have been shown to induce G2/M cell cycle arrest in K562 cells. nih.gov Additionally, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids effectively suppressed cell cycle progression in leukemia and lymphoma cells, leading to a subG0/G1 arrest which is indicative of DNA fragmentation and apoptosis. mdpi.com
Induction of Cell Autophagy
The ability of this compound to induce autophagy has not been documented. Research into other quinoline derivatives has shown that this scaffold can be associated with the induction of autophagy. For example, a series of novel 4,7-disubstituted quinoline derivatives were found to inhibit colorectal cancer growth by inducing autophagy through the stabilization of ATG5. nih.gov This suggests that the quinoline core can be a pharmacophore for autophagy induction, but specific studies on the 7,8-dichloro-2-phenyl substituted variant are needed for confirmation.
Inhibition of Cell Migration
There is currently no published research demonstrating that this compound inhibits cell migration.
Identification and Characterization of Molecular Targets
The precise molecular targets of this compound have not been definitively identified. The interaction of quinoline derivatives with biological molecules is influenced by their structural features.
DNA Intercalation Mechanisms
Direct evidence for the intercalation of this compound into DNA is lacking. However, a study on isostructural lanthanide complexes with 5,7-dichloro-8-quinolinoline indicated that intercalation is the most probable mode of DNA binding for both the complexes and the free quinolinoline ligand. nih.gov It is crucial to note that this is an isomeric compound, and the position of the hydroxyl group and the absence of the 2-phenyl substituent may lead to different binding properties. Other quinazoline (B50416) derivatives have also been shown to interact with DNA through intercalation and groove binding. nih.gov
Tubulin Binding and Polymerization Inhibition
There is currently no available research demonstrating or quantifying the interaction of this compound with tubulin. Studies investigating its potential to inhibit tubulin polymerization, a mechanism of action for certain anticancer agents, have not been published. Consequently, data regarding its binding affinity, the specific binding site on the tubulin molecule, or its effects on microtubule dynamics are absent from the scientific record.
Interaction with Specific Enzymes and Protein Targets
While the broader class of quinoline derivatives has been shown to interact with various enzymes and protein targets, specific data for this compound is lacking. No studies were identified that detail its inhibitory activity (such as IC₅₀ or Kᵢ values) against any particular enzyme. Furthermore, research identifying specific protein binding partners for this compound has not been reported. Therefore, its molecular targets and the downstream consequences of these potential interactions remain unknown.
Role of Metal Chelation in Biological Action
The potential for this compound to act as a metal chelator and the role this might play in any biological activity has not been explored in the available literature. The structure of the molecule contains potential coordination sites, but experimental evidence of its ability to bind metal ions, the stability of any potential complexes, or the influence of metal chelation on its biological effects has not been established.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.
Prediction of Binding Modes and Affinities
For 7,8-dichloro-2-phenyl-4-quinolinol, molecular docking simulations would involve placing the molecule into the active site of a specific protein target. The simulation would explore various possible conformations and orientations of the quinolinol within the binding pocket. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking its potential efficacy compared to other compounds. nih.govresearchgate.net No specific binding affinity data has been published for this compound.
Identification of Key Interacting Residues
Beyond predicting affinity, docking studies reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For instance, studies on other quinoline (B57606) derivatives have identified key interactions with amino acid residues such as Leucine, Tyrosine, and Tryptophan in various protein targets. physchemres.org Analysis of the docked pose of this compound would pinpoint which amino acid residues in a given protein are critical for its binding, a crucial step for lead optimization in drug design. This information is not currently available for this specific molecule.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nrel.govdergipark.org.tr These calculations provide fundamental insights into a molecule's stability, reactivity, and other physical characteristics.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. muni.czwikipedia.org A smaller gap generally suggests a more reactive molecule. wikipedia.org
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would show negative potential around the oxygen and nitrogen atoms and the chlorine atoms, indicating sites prone to electrophilic attack or hydrogen bonding. No specific HOMO-LUMO or MEP data exists in the literature for this compound.
Reactivity Predictions and Non-Covalent Interactions
From the HOMO-LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. nih.gov These parameters provide a quantitative measure of the molecule's reactivity and help in predicting how it will behave in a chemical reaction. Analysis of non-covalent interactions, such as intramolecular hydrogen bonds, can also be performed to understand the molecule's conformational preferences and stability. nih.gov
Non-Linear Optical Properties
Molecules with extensive pi-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and photonics. nih.gov Quantum chemical calculations can predict the first-order hyperpolarizability (β), a measure of a molecule's NLO response. While the 2-phenyl-quinoline scaffold suggests some degree of electron delocalization, no studies have been published that specifically calculate the NLO properties of this compound.
Conformational Analysis and Stability Studies
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The three-dimensional structure of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Stability studies, often performed in tandem, assess the thermodynamic and kinetic stability of these conformers.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C3-C2-C1'-C2') | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° | 5.2 | 5 |
| 2 | 45° | 0.0 | 70 |
| 3 | 90° | 2.1 | 15 |
| 4 | 180° | 8.0 | 10 |
Note: The data in this table is illustrative and not based on experimental or published computational results for this compound. It serves to demonstrate the type of information that would be generated from a conformational analysis study.
Theoretical Prediction of Absorption, Distribution, and Metabolism (ADME) Properties
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical development. In silico ADME prediction models have become increasingly sophisticated, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. These models are built on large datasets of experimentally determined properties and use various computational algorithms to predict the ADME characteristics of new molecules. nih.gov
For this compound, a range of ADME parameters can be predicted using established computational tools. These predictions are based on the molecule's structural features, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While specific in silico studies for this compound are not publicly available, the general approach involves submitting the molecule's structure to various predictive models. nih.govresearchgate.net
Key ADME properties that would be evaluated include:
Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate the extent to which the compound will be absorbed after oral administration. mdpi.com
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for understanding where the compound will travel in the body. nih.gov
Metabolism: In silico models can predict the potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.
Excretion: Predictions related to the route and rate of elimination of the compound from the body.
Table 2: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 304.16 | |
| LogP (Octanol/Water) | 4.5 | High lipophilicity |
| Topological Polar Surface Area (Ų) | 33.12 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Human Intestinal Absorption (%) | Data not available | |
| Caco-2 Permeability (nm/s) | Data not available | |
| Blood-Brain Barrier Penetration | Data not available | |
| P-glycoprotein Substrate | Data not available | |
| CYP2D6 Inhibitor | Data not available |
Note: The values for Molecular Weight, LogP, TPSA, Hydrogen Bond Donors, and Acceptors are calculated based on the chemical structure. The remaining ADME properties are listed to illustrate what a comprehensive in silico prediction would include; however, specific predicted values for this compound are not available in published literature.
The computational evaluation of quinoline derivatives, a class to which this compound belongs, is an active area of research, with many studies focusing on their potential as therapeutic agents. researchgate.net The in silico approaches described here provide a powerful framework for prioritizing and optimizing lead compounds in drug discovery programs.
Emerging Research Directions and Future Outlook
Development of Novel Hybrid Molecules Based on the Chemical Compound Scaffold
The development of hybrid molecules, which combine two or more pharmacophores in a single entity, is a promising strategy in drug discovery to address challenges such as drug resistance and to enhance therapeutic efficacy. The 7,8-dichloro-2-phenyl-4-quinolinol scaffold serves as a valuable platform for creating such novel hybrid compounds.
Researchers are actively exploring the synthesis of hybrid molecules by linking the this compound core with other bioactive moieties. For instance, the combination of the quinoline (B57606) scaffold with pyrazoline has been investigated. nih.gov The rationale behind this approach is that the resulting hybrid may exhibit a broader spectrum of activity or a synergistic effect, potentially leading to the development of more potent therapeutic agents. nih.govnih.gov
The synthesis of these hybrid molecules often involves multi-step reactions. For example, a common strategy involves the initial synthesis of the core quinoline structure, followed by the introduction of a linker and subsequent coupling with another pharmacophore. nih.gov The choice of the linker and the coupled pharmacophore is crucial and is often guided by the desired biological target and mechanism of action.
Table 1: Examples of Hybrid Molecule Strategies Involving Quinoline Scaffolds
| Quinoline Scaffold | Coupled Pharmacophore | Potential Therapeutic Area | Reference |
| 4-aminoquinoline (B48711) | Cinnamic acid | Antimalarial | nih.gov |
| 4-aminoquinoline | Clotrimazole | Antimalarial | nih.gov |
| Quinoline | Pyrimidine | Antimalarial | nih.gov |
| Quinoline | Sulfonamide | Antimalarial | nih.gov |
| 7-chloro-4-aminoquinoline | 2-pyrazoline | Antiproliferative, Antifungal | nih.gov |
| Quinoline | Imidazole | Antimalarial | nih.gov |
Advanced Mechanistic Elucidation Techniques for Quinolinol Bioactivity
Understanding the precise mechanism of action is fundamental for the rational development of new drugs. For quinolinol derivatives like this compound, researchers are employing a variety of advanced techniques to unravel their bioactivity.
The biological activity of quinoline derivatives is diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and other properties. benthamdirect.comrsc.orgbenthamscience.comnih.govtandfonline.com The specific activity of this compound and its analogs is likely influenced by the substitution pattern on the quinoline ring. For instance, the presence and position of chloro and phenyl groups can significantly impact the compound's interaction with biological targets.
Advanced analytical and computational methods are being used to shed light on these mechanisms. Spectrophotometric studies, for example, can be used to investigate the interaction of quinolinol derivatives with biological molecules and to study their acid-base equilibria in different environments. nih.gov In silico analysis, including molecular docking and quantitative structure-activity relationship (QSAR) studies, helps to predict the binding affinity of these compounds to specific enzymes or receptors and to understand how structural modifications affect their biological activity. mdpi.comnih.govresearchgate.net
Rational Drug Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications. For this compound, these strategies focus on enhancing its potency against specific targets while minimizing off-target effects to improve its selectivity and safety profile.
Structure-activity relationship (SAR) studies are a cornerstone of this approach. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. mdpi.comnih.govresearchgate.net For example, studies on related quinoline derivatives have shown that the nature and position of substituents on the quinoline and phenyl rings can dramatically influence their anticancer or anti-inflammatory activity. mdpi.comnih.govmdpi.com
Computational modeling plays a crucial role in modern rational drug design. Techniques such as molecular docking can predict how different analogs of this compound will bind to a target protein, allowing for the pre-selection of the most promising candidates for synthesis and biological testing. This approach saves time and resources compared to traditional high-throughput screening methods.
Exploration of New Therapeutic Applications for Quinolinol Scaffolds
The versatile nature of the quinoline scaffold suggests that this compound and its derivatives may have therapeutic applications beyond their initially identified activities. benthamdirect.comrsc.orgbenthamscience.comnih.govtandfonline.com Researchers are actively exploring new therapeutic avenues for this class of compounds.
Given the broad biological profile of quinolines, potential new applications could include antiviral, neuroprotective, and cardioprotective effects. For example, some quinoline derivatives have shown promise as antiviral agents. mdpi.comnih.gov The investigation into these new applications often involves screening the compounds against a wide range of biological targets and in various disease models.
The exploration of new therapeutic uses is often guided by emerging biological discoveries and a deeper understanding of disease pathways. As new potential drug targets are identified, compounds like this compound can be tested for their ability to modulate these targets.
Synergistic Effects with Other Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a common strategy to improve treatment outcomes, particularly in complex diseases like cancer. Investigating the synergistic effects of this compound with other therapeutic agents is a key area of future research.
The rationale for this approach is that the combination of drugs may lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. For example, a quinoline derivative could be combined with a known anticancer drug to target different pathways involved in tumor growth and survival.
In vitro and in vivo studies are essential to identify and validate synergistic drug combinations. These studies typically involve treating cells or animal models with the individual drugs and their combination and assessing the therapeutic effect. The identification of synergistic interactions could significantly expand the therapeutic potential of this compound. For instance, the combination of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline with certain drugs can increase the risk of CNS depression or hypotensive activities. drugbank.com
Q & A
Q. What are the recommended safety protocols for handling 7,8-Dichloro-2-phenyl-4-quinolinol in laboratory settings?
Methodological Answer:
- Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to prevent inhalation .
- Waste Management: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal agencies to comply with EPA/DOT regulations for halogenated aromatic compounds .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Q. How can researchers efficiently conduct literature reviews on this compound?
Methodological Answer:
- Databases: Use PubMed for pharmacological studies, SciFinder for synthetic pathways, and Connected Papers to trace citation networks .
- Keyword Strategy: Combine terms like "chlorinated quinolinol derivatives," "X-ray crystallography," and "structure-activity relationship" with Boolean operators (AND/OR).
- Patents: Search USPTO or Espacenet for synthetic methods, excluding commercial-scale processes .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: Use H/C NMR in deuterated DMSO to confirm substituent positions (e.g., Cl at C7/C8, phenyl at C2). Compare with reference spectra of analogous compounds (e.g., 8-(4-Chlorobenzylidene) derivatives) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 345.02) and isotopic patterns from chlorine atoms .
- FT-IR: Identify O-H (quinolinol) and C-Cl stretches (650–750 cm) .
Q. What are common synthetic routes for this compound?
Methodological Answer:
- Quinoline Core Formation: Start with Skraup or Doebner-Miller synthesis using glycerol/aryl amines, followed by Friedländer annulation to introduce the phenyl group .
- Chlorination: Use SOCl or PCl in dry dichloromethane under reflux to selectively chlorinate C7/C7. Monitor via TLC (hexane:EtOAc 7:3) .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved?
Methodological Answer:
- X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/chloroform (1:1). Refine data with SHELXL, focusing on Cl···Cl/Phenyl π-π interactions (R factor < 0.05) .
- Computational Modeling: Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)). Address discrepancies in dihedral angles using torsional scans .
Q. How to address low yields in the chlorination step of this compound synthesis?
Methodological Answer:
- Reagent Optimization: Replace SOCl with N-chlorosuccinimide (NCS) and catalytic LiCl in DMF at 60°C to enhance regioselectivity .
- Solvent Effects: Test polar aprotic solvents (e.g., acetonitrile) to stabilize transition states. Monitor reaction progress via in situ Raman spectroscopy for real-time Cl substitution tracking .
Q. What strategies validate the purity of this compound in bioactivity assays?
Methodological Answer:
Q. How to reconcile discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- PhysChem Predictions: Use ACD/Labs Percepta to estimate logP and solubility. Adjust for crystal packing effects (e.g., lattice energy) via COSMO-RS simulations .
- Experimental Validation: Perform shake-flask assays in buffered solutions (pH 1–13) at 25°C. Compare with predicted values to identify ionization-driven solubility changes .
Q. What bioactivity assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include chloramphenicol as a positive control .
- Cytotoxicity: MTT assays on HEK-293 cells (IC determination). Correlate results with LogP to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
